Cas no 328281-60-3 (2-(5-Amino-1,3,4-thiadiazol-2-yl)thio-N-(5-chloro-2-methylphenyl)acetamide)
2-(5-Amino-1,3,4-thiadiazol-2-yl)thio-N-(5-chloro-2-methylphenyl)acetamide Chemical and Physical Properties
Names and Identifiers
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- <br>2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(5-chloro-2-methylphenyl)acetamid e
- acetamide, 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(5-chloro-2-methylphenyl)-
- SR-01000535802
- RCSGZXWBTFQZGP-UHFFFAOYSA-N
- Cambridge id 5929506
- 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide
- MFCD00433676
- SR-01000535802-1
- LS-07108
- AG-205/32979007
- H33745
- CBMicro_037725
- STK124657
- CS-0314111
- BIM-0037504.P001
- Oprea1_110717
- AKOS000597777
- 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(5-chloro-2-methylphenyl)acetamide
- 328281-60-3
- 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(5-chloro-2-methyl-phenyl)-acetamide
- 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide
- ALBB-022980
- 2-(5-Amino-1,3,4-thiadiazol-2-yl)thio-N-(5-chloro-2-methylphenyl)acetamide
-
- MDL: MFCD00433676
- Inchi: 1S/C11H11ClN4OS2/c1-6-2-3-7(12)4-8(6)14-9(17)5-18-11-16-15-10(13)19-11/h2-4H,5H2,1H3,(H2,13,15)(H,14,17)
- InChI Key: RCSGZXWBTFQZGP-UHFFFAOYSA-N
- SMILES: ClC1C=CC(C)=C(C=1)NC(CSC1=NN=C(N)S1)=O
Computed Properties
- Exact Mass: 314.0062810Da
- Monoisotopic Mass: 314.0062810Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 323
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 134Ų
2-(5-Amino-1,3,4-thiadiazol-2-yl)thio-N-(5-chloro-2-methylphenyl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A128390-500mg |
2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-N-(5-chloro-2-methylphenyl)acetamide |
328281-60-3 | 500mg |
$ 235.00 | 2022-06-08 | ||
| TRC | A128390-1000mg |
2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-N-(5-chloro-2-methylphenyl)acetamide |
328281-60-3 | 1g |
$ 390.00 | 2022-06-08 | ||
| TRC | A128390-2000mg |
2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-N-(5-chloro-2-methylphenyl)acetamide |
328281-60-3 | 2g |
$ 615.00 | 2022-06-08 | ||
| abcr | AB371013-500 mg |
2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide |
328281-60-3 | 500MG |
€165.80 | 2023-02-04 | ||
| abcr | AB371013-1 g |
2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide |
328281-60-3 | 1 g |
€197.30 | 2023-07-19 | ||
| Chemenu | CM517216-1g |
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide |
328281-60-3 | 97% | 1g |
$*** | 2023-05-30 | |
| Chemenu | CM517216-5g |
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide |
328281-60-3 | 97% | 5g |
$*** | 2023-05-30 | |
| abcr | AB371013-500mg |
2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide; . |
328281-60-3 | 500mg |
€173.00 | 2025-02-14 | ||
| abcr | AB371013-1g |
2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide; . |
328281-60-3 | 1g |
€197.00 | 2025-02-14 | ||
| A2B Chem LLC | AI47745-500mg |
2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-n-(5-chloro-2-methylphenyl)acetamide |
328281-60-3 | >95% | 500mg |
$384.00 | 2024-04-20 |
2-(5-Amino-1,3,4-thiadiazol-2-yl)thio-N-(5-chloro-2-methylphenyl)acetamide Suppliers
2-(5-Amino-1,3,4-thiadiazol-2-yl)thio-N-(5-chloro-2-methylphenyl)acetamide Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
Additional information on 2-(5-Amino-1,3,4-thiadiazol-2-yl)thio-N-(5-chloro-2-methylphenyl)acetamide
Introduction to 2-(5-Amino-1,3,4-thiadiazol-2-yl)thio-N-(5-chloro-2-methylphenyl)acetamide (CAS No. 328281-60-3)
2-(5-Amino-1,3,4-thiadiazol-2-yl)thio-N-(5-chloro-2-methylphenyl)acetamide, with the CAS number 328281-60-3, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of thioacetamides and is characterized by its unique structural features, including a thiadiazole ring and a substituted phenyl group. These structural elements contribute to its potential biological activities and therapeutic applications.
The chemical structure of 2-(5-Amino-1,3,4-thiadiazol-2-yl)thio-N-(5-chloro-2-methylphenyl)acetamide can be represented as follows: C11H10ClN3O2S2. The presence of the thiadiazole ring and the substituted phenyl group provides this compound with a high degree of chemical stability and reactivity, making it an attractive candidate for various chemical and biological studies.
In recent years, there has been a growing interest in the development of novel compounds with potent biological activities. 2-(5-Amino-1,3,4-thiadiazol-2-yl)thio-N-(5-chloro-2-methylphenyl)acetamide has been extensively studied for its potential as an antimicrobial agent. Research has shown that this compound exhibits significant activity against a wide range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell walls and membranes, leading to cell death.
Beyond its antimicrobial properties, 2-(5-Amino-1,3,4-thiadiazol-2-yl)thio-N-(5-chloro-2-methylphenyl)acetamide has also been investigated for its anti-inflammatory effects. Studies have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that it may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic properties of 2-(5-Amino-1,3,4-thiadiazol-2-yl)thio-N-(5-chloro-2-methylphenyl)acetamide have also been studied to understand its behavior in biological systems. Research indicates that this compound has good oral bioavailability and a favorable pharmacokinetic profile. It is rapidly absorbed from the gastrointestinal tract and distributed throughout the body. The compound is metabolized primarily in the liver via cytochrome P450 enzymes, and its metabolites are excreted through both renal and hepatic pathways.
In addition to its therapeutic potential, 2-(5-Amino-1,3,4-thiadiazol-2-yl)thio-N-(5-chloro-2-methylphenyl)acetamide has been explored for its use in drug delivery systems. The unique chemical structure of this compound allows it to be easily modified to enhance its solubility and stability. For example, it can be conjugated with various polymers or nanoparticles to improve its delivery to target tissues. This approach has shown promise in improving the efficacy and reducing the side effects of drug treatments.
The safety profile of 2-(5-Amino-1,3,4-thiadiazol-2-yl)thio-N-(5-chloro-2-methylphenyl)acetamide has also been evaluated in preclinical studies. Toxicity assessments have revealed that this compound is generally well-tolerated at therapeutic doses. However, like any pharmaceutical agent, it may cause adverse effects at higher concentrations or with prolonged use. Therefore, further clinical trials are necessary to fully understand its safety and efficacy in human subjects.
In conclusion, 2-(5-Amino-1,3,4-thiadiazol-2-yl)thio-N-(5-chloro-2-methylphenyl)acetamide (CAS No. 328281-60-3) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features contribute to its biological activities and therapeutic potential. Ongoing research continues to explore new avenues for its use in treating various diseases and conditions.
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